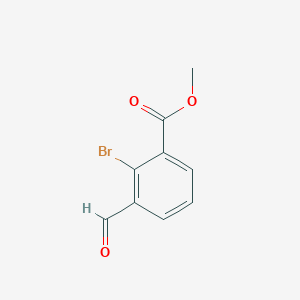

Methyl 2-bromo-3-formylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQNIZZOOUMRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750585-94-5 | |

| Record name | Methyl 2-bromo-3-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2-bromo-3-formylbenzoate" properties and structure

An In-depth Technical Guide to Methyl 2-bromo-3-formylbenzoate: A Trifunctional Synthetic Building Block

Abstract

This compound is a strategically important synthetic intermediate, distinguished by its unique trifunctional substitution pattern on an aromatic scaffold. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, structural features, and synthetic utility. We explore plausible manufacturing strategies, delve into the specific reactivity of its formyl, bromo, and ester moieties, and outline protocols for its safe handling. The document highlights the compound's value as a versatile building block for constructing complex molecular architectures, particularly in the context of medicinal chemistry and materials science.

Introduction: The Strategic Value of Polysubstituted Aromatics

In the landscape of modern drug discovery and fine chemical synthesis, polysubstituted aromatic compounds are indispensable building blocks. They provide a rigid, well-defined core upon which complex functionalities can be installed with precise spatial orientation. This compound emerges as a particularly valuable reagent due to the orthogonal reactivity of its three functional groups. The presence of an aldehyde (formyl group), an aryl bromide, and a methyl ester in a specific ortho and meta arrangement allows for a programmed, stepwise elaboration of the molecule. This enables chemists to engage in diverse synthetic transformations, including condensation reactions, cross-coupling, and nucleophilic additions, from a single, versatile starting material. This guide serves as a senior application scientist's perspective on harnessing the full synthetic potential of this key intermediate.

Physicochemical Properties and Structural Elucidation

The utility of a chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a light yellow solid or powder, and its key identifiers and properties are summarized below.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 750585-94-5 | [1] |

| Molecular Formula | C₉H₇BrO₃ | [3] |

| Molecular Weight | 243.05 g/mol | [2][4] |

| Monoisotopic Mass | 241.95786 Da | [3][5] |

| Appearance | Light yellow powder/solid | [1][2] |

| Boiling Point | 314.9 ± 27.0 °C (Predicted) | [1] |

| Density | 1.566 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | 2-8°C, under an inert nitrogen atmosphere | [1][4][6] |

Molecular Structure

The structural arrangement of the three functional groups is critical to the compound's reactivity. The formyl and bromo groups are ortho to each other, while the methyl ester is meta to the formyl group and ortho to the bromo substituent. This specific arrangement influences both the electronic properties of the benzene ring and the steric accessibility of each reaction site.

Caption: 2D Structure of this compound.

Structural Characterization

Full characterization of this compound is typically achieved using a suite of standard analytical techniques. While specific spectral data is proprietary to suppliers, a scientist would expect to confirm the structure using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons. ¹³C NMR would confirm the presence of the carbonyl carbons (ester and aldehyde) and the substituted aromatic carbons.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the C=O stretches of the aldehyde and ester groups.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the material.[7]

Synthesis and Manufacturing Insights

The synthesis of a trisubstituted benzene ring with this specific substitution pattern requires careful strategic planning to ensure high regioselectivity. A direct, one-pot synthesis is challenging; therefore, a multi-step approach is typically employed. Below is a plausible and logical synthetic workflow based on established organic chemistry principles.

Sources

- 1. This compound | 750585-94-5 [chemicalbook.com]

- 2. Methyl 3-bromo-2-formylbenzoate | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C9H7BrO3) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. Methyl 3-bromo-4-formylbenzoate | C9H7BrO3 | CID 53419620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 858124-35-3|Methyl 4-bromo-3-formylbenzoate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Methyl 2-bromo-3-formylbenzoate (CAS 750585-94-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 2-bromo-3-formylbenzoate is a polysubstituted aromatic compound featuring a methyl ester, a bromine atom, and a formyl (aldehyde) group on a benzene ring. Its strategic placement of these functional groups makes it a highly valuable intermediate in organic synthesis. The interplay of the electron-withdrawing aldehyde and ester groups, combined with the synthetically versatile bromo substituent, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be used as a guide.

| Property | Value | Source |

| CAS Number | 750585-94-5 | Multiple Sources |

| Molecular Formula | C₉H₇BrO₃ | [1] |

| Molecular Weight | 243.05 g/mol | [1] |

| Appearance | Brown powder | [2] |

| Boiling Point (Predicted) | 314.9 ± 27.0 °C | [3] |

| Density (Predicted) | 1.566 ± 0.06 g/cm³ | [3] |

| Purity | Typically ≥95% | [4] |

| Storage | Store at 2-8°C under a nitrogen atmosphere | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described in patent WO 2012/140243 A1.[1]

Step 1: Starting Material Preparation (Illustrative)

The synthesis begins with a suitable precursor, which is then subjected to a series of reactions to introduce the required functional groups. While the patent does not detail the synthesis of the initial starting material, a plausible precursor would be a brominated toluene derivative.

Step 2: Oxidation and Esterification

The methyl group of the brominated toluene precursor is oxidized to a carboxylic acid. This is a common transformation in organic synthesis and can be achieved using strong oxidizing agents like potassium permanganate or chromic acid. Following the oxidation, the carboxylic acid is esterified to the methyl ester. This can be accomplished by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

Step 3: Formylation

The final step is the introduction of the formyl group at the 3-position. This can be achieved through various formylation reactions. The patent suggests a process that results in the desired product.[1]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups: the aldehyde, the aryl bromide, and the methyl ester.

Reactions of the Aldehyde Group

The formyl group is a versatile handle for a variety of chemical transformations:

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde to an alkene.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents.

-

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.

Reactions of the Aryl Bromide

The bromine atom on the aromatic ring is a key site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds:

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or their esters is a powerful method for forming new C-C bonds. This reaction is widely used in the synthesis of complex organic molecules.

-

Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to form aryl alkynes.

Reactions of the Methyl Ester

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The carboxylic acid can then be converted to a variety of other functional groups, such as amides, acid chlorides, or other esters.

Application in Drug Discovery and Development: Synthesis of Niraparib

A significant application of this compound is its use as a key intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.

Synthetic Workflow for Niraparib Intermediate

The synthesis of a key intermediate for Niraparib utilizes this compound as a starting material. The following diagram illustrates the logical flow of this process.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Organic Chemistry/Aromatic reactions - Wikibooks, open books for an open world [en.wikibooks.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL(355-74-8) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

A Technical Guide to Methyl 2-bromo-3-formylbenzoate: Properties, Synthesis, and Applications in Drug Discovery

An In-depth Technical Guide: Methyl 2-bromo-3-formylbenzoate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. This trifunctional aromatic compound is a highly valuable synthetic intermediate, offering multiple reactive sites for the construction of complex molecular architectures. We will delve into its core physicochemical properties, outline a representative synthetic strategy with mechanistic considerations, and explore its applications as a versatile building block in the synthesis of pharmacologically relevant scaffolds.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound featuring a methyl ester, a bromine atom, and a formyl (aldehyde) group. The specific arrangement of these functional groups—an ortho-bromo and meta-formyl substituent relative to the ester—provides a unique platform for regioselective chemical transformations, making it a sought-after precursor in multi-step organic synthesis.

Key Identifiers and Properties

| Parameter | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 750585-94-5 | [1][2] |

| Molecular Formula | C₉H₇BrO₃ | [1][3] |

| Molecular Weight | 243.05 g/mol | [1][4][5] |

| Monoisotopic Mass | 241.95786 Da | [3] |

| Appearance | Light yellow powder | [1] |

| Predicted Boiling Point | 314.9 ± 27.0 °C | [1] |

| Predicted Density | 1.566 ± 0.06 g/cm³ | [1] |

| Storage Conditions | 2-8°C, stored under nitrogen | [1] |

Molecular Structure

The structure of this compound is foundational to its reactivity. The electron-withdrawing nature of the methyl ester and formyl groups deactivates the aromatic ring towards further electrophilic substitution, while the bromine atom provides a handle for cross-coupling reactions.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

A plausible pathway involves the selective bromination and subsequent formylation of a suitable methyl benzoate precursor. The choice of starting material and reaction sequence is critical to control the position of the incoming groups, governed by the directing effects of the substituents already on the ring.

Representative Synthetic Protocol

This protocol is illustrative and should be optimized based on laboratory-specific conditions. It assumes a starting material of methyl 3-methylbenzoate.

Step 1: Ortho-Bromination of Methyl 3-methylbenzoate

-

Rationale: The methyl group is an ortho-, para-director. The ester group is a meta-director. Their combined influence directs the incoming electrophile (bromine) to the positions ortho to the methyl group (positions 2 and 4). Steric hindrance from the adjacent ester group at position 1 favors bromination at the 2-position.

-

Procedure:

-

Dissolve methyl 3-methylbenzoate in a suitable solvent (e.g., acetic acid).

-

Add a source of electrophilic bromine, such as N-Bromosuccinimide (NBS), along with a catalytic amount of a radical initiator or acid catalyst.

-

Heat the reaction mixture under reflux and monitor for completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and perform an aqueous workup to remove the solvent and byproducts.

-

Purify the resulting methyl 2-bromo-3-methylbenzoate via column chromatography.

-

Step 2: Benzylic Oxidation to Formyl Group

-

Rationale: The methyl group at the 3-position can be selectively oxidized to an aldehyde. Stronger oxidizing agents would lead to a carboxylic acid, so controlled oxidation is key.

-

Procedure:

-

Dissolve the purified methyl 2-bromo-3-methylbenzoate in a solvent like carbon tetrachloride or cyclohexane.

-

Add a controlled oxidizing agent, such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) followed by hydrolysis, or selenium dioxide (SeO₂).

-

Heat the mixture and monitor the reaction progress.

-

After the reaction is complete, filter the mixture and remove the solvent under reduced pressure.

-

Purify the final product, this compound, using silica gel column chromatography to yield a light yellow solid.[1]

-

Caption: Representative workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value building block. Its utility stems from having three distinct functional groups that can be addressed with high chemoselectivity. This allows for the systematic and controlled elaboration of the molecular scaffold, a crucial strategy in lead optimization.[8][9]

-

The Bromine Atom (Position 2): This is an ideal handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which are critical for modulating target binding and pharmacokinetic properties.

-

The Formyl Group (Position 3): The aldehyde is a versatile functional group that can undergo numerous transformations, including reductive amination to introduce diverse amine side chains, Wittig reactions to form alkenes, and oxidation or reduction to yield carboxylic acids or alcohols, respectively.

-

The Methyl Ester (Position 1): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, a common functional group in many drugs. It can also undergo direct amidation.

This trifunctional nature makes it an excellent starting material for generating libraries of complex compounds for high-throughput screening or for the targeted synthesis of molecules designed to interact with specific biological targets like kinases or dehydrogenases.[10][11]

Caption: Role as a versatile scaffold in medicinal chemistry.

Spectroscopic Data and Characterization

Confirmation of the structure following synthesis is paramount. The expected spectroscopic signatures for this compound would include:

-

¹H NMR: Distinct signals for the aromatic protons, a singlet for the aldehyde proton (typically ~10 ppm), and a singlet for the methyl ester protons (~3.9 ppm).

-

¹³C NMR: Resonances for the three carbonyl carbons (ester and aldehyde), the aromatic carbons (including two attached to heteroatoms, Br and O), and the methyl carbon of the ester.

-

IR Spectroscopy: Characteristic stretching frequencies for the C=O bonds of the aldehyde (~1700 cm⁻¹) and the ester (~1720 cm⁻¹), as well as C-Br and aromatic C-H stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (243.05 g/mol ) with a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks in an approximate 1:1 ratio).

Handling, Storage, and Safety

As a fine chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere, such as nitrogen, to prevent degradation from moisture or oxidation.[1]

-

Safety: While specific toxicology data is not available, related brominated aromatic compounds are known to be irritants. Assume the compound is irritating to the skin, eyes, and respiratory system.[12] Avoid inhalation of dust and direct contact.

References

-

Methyl 2-Bromo-3-methylbenzoate | C9H9BrO2 | CID 10823279. PubChem. Available at: [Link]

-

This compound (C9H7BrO3). PubChemLite. Available at: [Link]

-

Methyl 3-bromo-2-fluoro-5-formylbenzoate | C9H6BrFO3 | CID 177685945. PubChem. Available at: [Link]

-

methyl 2-bromo-3-methylbenzoate. ChemBK. Available at: [Link]

-

2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure. Available at: [Link]

-

[Application of methyl in drug design]. PubMed. Available at: [Link]

-

Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Available at: [Link]

-

Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Applications in drug development. European Pharmaceutical Review. Available at: [Link]

-

Preparation of 2-bromo-3-methylbutanoyl bromide. PrepChem.com. Available at: [Link]

Sources

- 1. This compound | 750585-94-5 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. PubChemLite - this compound (C9H7BrO3) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. Methyl 3-bromo-2-formylbenzoate | CymitQuimica [cymitquimica.com]

- 6. orgsyn.org [orgsyn.org]

- 7. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Methyl 2-Bromo-3-methylbenzoate | C9H9BrO2 | CID 10823279 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-bromo-3-formylbenzoate: A Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3-formylbenzoate is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a formyl group, and a methyl ester on a benzene ring, provides a versatile platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of its chemical identity, properties, synthesis, and key applications, with a particular focus on its role as a precursor to bioactive heterocyclic scaffolds.

Part 1: Chemical Identity and Properties

Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The systematic and common names for the topic compound are provided below.

| Identifier | Name |

| IUPAC Name | This compound |

| Synonym | 2-Bromo-3-formyl-benzoic acid methyl ester |

| CAS Number | 750585-94-5[1] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction design, and purification.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₃ | ChemicalBook[1] |

| Molecular Weight | 243.06 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Predicted Boiling Point | 314.9 ± 27.0 °C at 760 mmHg | Sigma-Aldrich |

| Storage Temperature | 4°C, stored under nitrogen | Sigma-Aldrich |

Part 2: Synthesis and Reactivity

Synthetic Approach

While various synthetic routes can be envisioned, a common strategy for the preparation of this compound involves the esterification and subsequent oxidation of a suitable precursor, such as 2-bromo-3-methylbenzoic acid.

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic route to this compound.

The first step involves a standard Fischer esterification of 2-bromo-3-methylbenzoic acid with methanol in the presence of a catalytic amount of strong acid. The resulting methyl ester can then be selectively oxidized at the benzylic position to the corresponding aldehyde. This can be achieved through various methods, including radical bromination followed by hydrolysis, or with specific oxidizing agents that target the methyl group.

Reactivity and Utility in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. The aldehyde is a key electrophilic center for nucleophilic additions and condensation reactions. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methyl ester can undergo hydrolysis, amidation, or reduction.

A particularly valuable application of this building block is in the synthesis of isoindolinones, a privileged scaffold in medicinal chemistry found in numerous bioactive molecules. The reaction proceeds via an initial condensation of the aldehyde with a primary amine to form an imine, followed by an intramolecular cyclization.

Part 3: Experimental Protocol: Synthesis of a Substituted Isoindolinone

This section provides a representative, detailed protocol for the synthesis of a substituted isoindolinone from this compound and a primary amine. This reaction highlights the utility of the title compound in the rapid construction of heterocyclic systems.

Reaction Scheme

Caption: General scheme for the synthesis of substituted isoindolinones.

Step-by-Step Methodology

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine, 1.1 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

-

Solvent and Reagent Addition: Under an inert atmosphere, add the anhydrous solvent, followed by the primary amine.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific amine used but is typically in the range of 4-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted isoindolinone.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Insight

The formation of the isoindolinone proceeds through a well-established reaction cascade. The initial step is the acid- or base-catalyzed condensation of the aldehyde with the primary amine to form a Schiff base (imine). This is followed by a nucleophilic attack of the nitrogen atom of the imine onto the ester carbonyl carbon, leading to an intramolecular cyclization. The subsequent elimination of methanol drives the reaction to completion, yielding the stable isoindolinone ring system. The bromine atom on the aromatic ring can then be used for further diversification of the scaffold through cross-coupling reactions.

Part 4: Applications in Drug Discovery and Development

The structural motif of this compound is a valuable starting point for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The ability to readily form isoindolinone cores, which are present in a range of biologically active molecules, makes this compound particularly relevant to drug discovery programs.

Furthermore, the bromine atom allows for the introduction of diverse substituents via reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, this building block can be envisioned as a precursor for the synthesis of inhibitors of various enzyme classes, such as kinases, by appending appropriate pharmacophoric groups at the bromine position.

Part 5: Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important synthetic intermediate that offers multiple avenues for the construction of complex and biologically relevant molecules. Its trifunctional nature allows for a high degree of synthetic flexibility, making it a valuable tool for medicinal chemists and organic synthesis practitioners. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the development of novel therapeutics and functional materials.

References

-

Organic Syntheses. 2-bromo-3-methylbenzoic acid. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. Available at: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of Methyl 2-bromo-3-formylbenzoate

For the modern researcher, scientist, and drug development professional, the introduction of novel reagents into a synthesis workflow is a routine yet critical undertaking. Among these, bifunctional aromatic compounds serve as invaluable scaffolds in the construction of complex molecular architectures. Methyl 2-bromo-3-formylbenzoate, with its strategically positioned bromine, aldehyde, and ester functionalities, represents a potent intermediate for pharmaceutical and agrochemical development.[1] However, its utility is intrinsically linked to a comprehensive understanding of its safe handling, storage, and disposal. This guide provides an in-depth technical overview, grounded in established safety protocols and chemical reactivity principles, to ensure the effective and safe utilization of this versatile compound.

Compound Identification and Properties

A foundational aspect of laboratory safety is the accurate identification and characterization of a chemical substance. This section outlines the key physical and chemical properties of this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 750585-94-5 | [1][2][3][4] |

| Molecular Formula | C₉H₇BrO₃ | [1][2] |

| Molecular Weight | 243.05 g/mol | [1][2] |

| Appearance | Solid (form may vary) | [5] |

| Boiling Point | 314.9±27.0 °C (Predicted) | [1] |

| Density | 1.566±0.06 g/cm³ (Predicted) | [1] |

Hazard Identification and Risk Assessment

GHS Classification Summary:

Due to the presence of the bromo and formyl groups on the benzene ring, this compound is expected to exhibit reactivity characteristic of both aryl bromides and benzaldehydes.[2][7][8] The carbon-bromine bond can participate in cross-coupling reactions, a common application for such compounds.[7] The aldehyde group is susceptible to nucleophilic attack and oxidation.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls, is paramount when handling this compound.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[9]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

| Protection Type | Specification | Rationale and Best Practices |

| Eye Protection | Chemical splash goggles with side shields. | Protects against splashes and aerosols. For operations with a higher risk of splashing, a face shield worn over goggles is recommended.[11][12] |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against dermal contact. Gloves should be inspected for integrity before use and changed immediately if contaminated.[9][11] |

| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[11] |

| Respiratory Protection | Not typically required with proper fume hood use. | If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling

-

Avoid Inhalation, Ingestion, and Dermal Contact: Treat this compound with the respect due to a potentially hazardous substance.[10][11]

-

Grounding: When transferring the solid, take precautions against static discharge.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may initiate vigorous reactions.[4]

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Storage

-

Container: Store in a tightly closed container.[4]

-

Environment: Keep in a cool, dry, and well-ventilated area.[4][10] Some suppliers recommend storage at 4°C under a nitrogen atmosphere.[13]

-

Segregation: Store away from incompatible materials.[4]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[10]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8]

-

Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician. Do NOT induce vomiting.[10]

Spill Response

-

Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]

-

Large Spills: Evacuate the area and prevent entry. Contact environmental health and safety personnel.[10]

The following diagram illustrates the decision-making process in the event of an emergency.

Sources

- 1. Cas 750585-94-5,this compound | lookchem [lookchem.com]

- 2. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. This compound | 750585-94-5 [sigmaaldrich.com]

- 4. This compound | 750585-94-5 [chemicalbook.com]

- 5. Methyl 3-bromo-2-formylbenzoate | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. gz-supplies.com [gz-supplies.com]

- 10. file.chemscene.com [file.chemscene.com]

- 11. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

A Technical Guide to the Storage and Stability of Methyl 2-bromo-3-formylbenzoate for Research and Development

Introduction

Methyl 2-bromo-3-formylbenzoate is a multifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a synthetic building block, its utility is derived from the orthogonal reactivity of its three functional groups: the formyl (aldehyde), the bromo substituent, and the methyl ester. The precise orchestration of reactions involving this intermediate is critical for the successful synthesis of complex target molecules. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not stored and handled with exacting care.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the factors governing the stability of this compound. Moving beyond simple storage instructions, this document elucidates the underlying chemical principles of its degradation pathways, offers field-proven protocols for handling and solution preparation, and establishes a framework for ensuring the long-term integrity and reproducibility of experimental results involving this key intermediate.

Chemical Profile and Inherent Instabilities

To effectively manage the stability of this compound, one must first appreciate the inherent reactivity conferred by its molecular architecture. The molecule's stability is not uniform; it is dictated almost entirely by its most labile functional group: the aromatic aldehyde.

| Property | Data | Source(s) |

| CAS Number | 750585-94-5 | [1] |

| Molecular Formula | C₉H₇BrO₃ | [2] |

| Molecular Weight | 243.06 g/mol | |

| Appearance | White to light orange solid | [3][4] |

The primary drivers of instability are:

-

The Aromatic Aldehyde (-CHO): This group is highly susceptible to oxidation. The aldehyde functional group is readily oxidized to a carboxylic acid, a reaction that can be initiated by atmospheric oxygen.[5] This process is often autocatalytic and can be accelerated by light and trace metal impurities.[5] Aldehydes can also undergo self-condensation or polymerization reactions, which are frequently catalyzed by acidic or basic impurities.[5]

-

The Methyl Ester (-COOCH₃): While significantly more stable than the aldehyde, the ester group is susceptible to hydrolysis back to the parent carboxylic acid. This reaction requires the presence of water and is catalyzed by either acid or base.

-

The Bromo Substituent (-Br): The bromine atom is generally stable under typical storage conditions but, as an electron-withdrawing group, it influences the overall electronic properties and reactivity of the aromatic ring.[6]

The principal challenge in maintaining the integrity of this compound is preventing the oxidation of the aldehyde group, as this is the most facile degradation pathway.

Recommended Storage Protocols

The following protocols are designed to mitigate the inherent instabilities of the molecule. The causality behind each recommendation is explained to provide a deeper understanding of the required experimental discipline.

Optimal Long-Term Storage Conditions

For maximal stability and to preserve the purity of the material for long-term use, the following conditions are mandatory.

| Parameter | Recommendation | Rationale and Causality |

| Temperature | 2-8°C | Refrigeration is critical to reduce the kinetic energy of molecules, thereby slowing the rate of all potential degradation reactions, most notably the oxidation of the aldehyde.[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The aldehyde group is highly sensitive to air.[5][8] Storing under an inert atmosphere directly prevents the primary degradation pathway: oxidation to the corresponding carboxylic acid.[9] |

| Light | Amber or Opaque Container | Autoxidation reactions in aldehydes can be photochemically initiated.[5][10] Storing in a light-blocking container is a necessary precaution to prevent this activation. |

| Container | Tightly Sealed, Inert Material (e.g., Borosilicate Glass) | A hermetic seal is essential to prevent the ingress of atmospheric oxygen and moisture.[8] This protects against both oxidation and potential ester hydrolysis. |

Short-Term and In-Use Storage

For samples that are in active use, weighing and dispensing should be performed efficiently to minimize exposure to the ambient environment. It is highly recommended to purge the headspace of the container with an inert gas before resealing, even for short-term storage on the bench.

Stability and Degradation Pathways

Understanding the potential chemical transformations this compound can undergo is key to troubleshooting anomalous experimental results and implementing effective preventative measures.

The diagram below illustrates the primary and secondary degradation pathways originating from the parent compound under suboptimal storage conditions.

Caption: Key degradation pathways for this compound.

-

Primary Degradation (Oxidation): This is the most common failure mode. Exposure to atmospheric oxygen results in the formation of Methyl 3-bromo-2-carboxybenzoate. This impurity can alter reaction stoichiometries and introduce unforeseen side reactions.

-

Secondary Degradation (Polymerization): In the presence of acidic impurities, the aldehyde can undergo self-condensation to form trimers or other oligomers. These polymeric impurities are often insoluble and can be identified by a change in the physical appearance of the solid material, which may become gummy or thicker.

-

Potential Degradation (Hydrolysis): While less probable under anhydrous conditions, the presence of moisture can lead to the hydrolysis of the methyl ester. This forms 2-bromo-3-formylbenzoic acid, introducing a carboxylic acid functionality that can interfere with subsequent chemical steps.

Handling and Solution Preparation Protocol

Adherence to a strict handling protocol is a self-validating system for ensuring the compound's integrity from the vial to the reaction vessel.

Engineering Controls and Personal Protective Equipment (PPE)

Based on the hazard profile of similar compounds, which includes skin, eye, and respiratory irritation, the following precautions are mandatory.[11][12]

-

Engineering Controls: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation.[8]

-

Personal Protective Equipment: Wear nitrile gloves, safety glasses with side shields, and a laboratory coat.[13]

Step-by-Step Protocol for Preparing Stock Solutions

This protocol is designed to minimize exposure to air and moisture during solution preparation.

-

Equilibration: Before opening, allow the sealed container of this compound to warm to ambient temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid upon opening.

-

Inert Atmosphere: If available, transfer the vial to a glovebox for weighing and solvent addition. If a glovebox is not available, gently flush the vial with a stream of dry nitrogen or argon before and after dispensing the solid.

-

Solvent Selection: Use only anhydrous, high-purity solvents (e.g., HPLC grade Acetonitrile, DMSO, or DMF). Acetonitrile is a common choice for preparing standards for chromatography.[14]

-

Dissolution: Add the desired volume of anhydrous solvent to the weighed solid. Cap the vial tightly and mix by vortexing or sonication until all solid is dissolved.

-

Solution Storage: For optimal stability, stock solutions should be stored at 4°C or, for longer-term storage, aliquoted and stored at -20°C to minimize degradation from repeated freeze-thaw cycles.[14] The use of airtight vials with PTFE-lined caps is recommended. Diluting aldehydes in a primary alcohol can sometimes enhance stability by forming more stable hemi-acetals in solution.

Summary and Key Recommendations

-

Store at 2-8°C: This is the most critical parameter for preventing degradation.

-

Use an Inert Atmosphere: Always store the solid material under nitrogen or argon to prevent oxidation.

-

Protect from Light: Use amber or opaque containers to avoid photochemically initiated degradation.

-

Handle with Care: Always work in a fume hood and wear appropriate PPE.

-

Prevent Moisture Contamination: Equilibrate the container to room temperature before opening and use only anhydrous solvents.

-

Monitor Purity: Periodically check the purity of aged stock material by a suitable analytical method (e.g., HPLC, NMR) to ensure its integrity before use in critical experiments.

By implementing these scientifically grounded storage and handling protocols, researchers can ensure the chemical fidelity of this compound, leading to more reliable, reproducible, and successful scientific outcomes.

References

- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.

- Benchchem.

- ChemScene.

- ChemicalBook. (2025, July 16).

- Alfa Aesar. (2011, June 1).

- TCI Chemicals. (2025, January 15).

- Thermo Fisher Scientific. (2010, November 29).

- Achmem.

- Pell Wall Blog. (2013, February 7).

- Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde.

- ChemicalBook. (2025, August 30).

- PubChemLite.

- Benchchem.

- CymitQuimica.

- Sigma-Aldrich.

- PubChem.

- CAMEO Chemicals - NOAA.

- PubChem.

Sources

- 1. This compound | 750585-94-5 [chemicalbook.com]

- 2. PubChemLite - this compound (C9H7BrO3) [pubchemlite.lcsb.uni.lu]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Methyl 3-bromo-2-formylbenzoate | CymitQuimica [cymitquimica.com]

- 5. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. benchchem.com [benchchem.com]

- 7. achmem.com [achmem.com]

- 8. wcu.edu [wcu.edu]

- 9. chemscene.com [chemscene.com]

- 10. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 11. Methyl 2-Bromo-3-methylbenzoate | C9H9BrO2 | CID 10823279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 3-bromo-5-formylbenzoate | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

The Strategic Sourcing and Application of Methyl 2-bromo-3-formylbenzoate in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unseen Importance of a Versatile Building Block

In the intricate landscape of pharmaceutical and materials science research, the success of a synthetic campaign often hinges on the judicious selection of starting materials. Methyl 2-bromo-3-formylbenzoate (CAS No. 750585-94-5) is a prime example of a seemingly simple molecule that packs a significant punch in terms of synthetic versatility.[1][2] Its unique trifunctional nature, featuring a bromine atom, an aldehyde, and a methyl ester on a benzene ring, makes it a highly valuable intermediate for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the commercial availability of this compound and explores its strategic application in the synthesis of novel chemical entities.

Physicochemical Properties at a Glance

A thorough understanding of a compound's properties is fundamental to its effective application.

| Property | Value |

| CAS Number | 750585-94-5 |

| Molecular Formula | C₉H₇BrO₃ |

| Molecular Weight | 243.06 g/mol [2] |

| Appearance | Brown powder or solid[2][3] |

| Purity | Typically ≥95% to 99%[1][2][3][4][5] |

| Storage | Recommended to be stored at 4°C under a nitrogen atmosphere to prevent degradation.[2] |

Commercial Availability: A Comparative Analysis of Key Suppliers

The accessibility of high-quality starting materials is a critical logistical consideration in any research and development endeavor. This compound is available from a range of chemical suppliers, each with its own set of specifications and service offerings. The following table provides a comparative overview of prominent suppliers.

| Supplier | Purity | Available Quantities | Additional Notes |

| Sigma-Aldrich (Merck) | ≥98% | Custom inquiry | A well-established supplier with extensive quality control.[2] |

| AK Scientific, Inc. | ≥95% | 100mg, 250mg, 1g, 5g | Offers a range of small-scale quantities suitable for initial research.[4] |

| Aromsyn Co., Ltd. | ≥98% | Gram to kilogram scale | Specializes in high-purity aromatic compounds and offers custom synthesis.[1] |

| Qingdao Beluga Import and Export Co., LTD | 99% | Gram to metric ton scale | A supplier focused on bulk quantities for industrial applications.[3] |

| Aaronchem | ≥95% | 50mg, 100mg | Provides small quantities for screening and early-stage research.[5] |

Strategic Applications in Organic Synthesis

The true value of this compound lies in its ability to serve as a versatile scaffold for the construction of complex heterocyclic systems, which are prevalent in many biologically active molecules. The strategic positioning of the bromo, formyl, and ester groups allows for a variety of selective chemical transformations.

The Gateway to Substituted Isoquinolines

One of the most powerful applications of this compound is in the synthesis of substituted isoquinolines, a core structure in many natural products and pharmaceuticals. The aldehyde group can readily undergo condensation with a primary amine to form an imine, which can then be cyclized onto the aromatic ring. The bromine atom can then be used as a handle for further functionalization, for example, through palladium-catalyzed cross-coupling reactions.

Experimental Protocol: A Generalized Approach to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[6] The bromine atom on this compound makes it an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Causality Behind the Choices

-

Catalyst System: A palladium catalyst, such as Palladium(II) acetate, is essential for the catalytic cycle. A phosphine ligand, like SPhos, is often used to stabilize the palladium complex and facilitate the reaction.

-

Base: A base, typically potassium phosphate or cesium carbonate, is required to activate the boronic acid partner for transmetalation to the palladium center.[6]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. The organic solvent solubilizes the reactants, while water is necessary for the action of the inorganic base.[6][7]

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.[6]

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key chemical transformation and the general experimental workflow.

Caption: Suzuki-Miyaura coupling of this compound.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion: A Key Enabler for Chemical Innovation

This compound stands out as a versatile and commercially accessible building block for the synthesis of complex organic molecules. Its trifunctional nature provides a rich platform for a variety of chemical transformations, most notably in the construction of heterocyclic scaffolds relevant to drug discovery. A thorough understanding of its commercial availability and a well-defined synthetic strategy, such as the Suzuki-Miyaura cross-coupling, are essential for leveraging the full potential of this valuable intermediate. As the quest for novel therapeutics and advanced materials continues, the strategic use of such enabling molecules will undoubtedly play a pivotal role in driving chemical innovation.

References

Sources

- 1. 750585-94-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound | 750585-94-5 [sigmaaldrich.com]

- 3. baijingchem.lookchem.com [baijingchem.lookchem.com]

- 4. Search Results - AK Scientific [aksci.com]

- 5. 750585-94-5 | MFCD11110489 | Benzoic acid, 2-bromo-3-formyl-, methyl ester [aaronchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

"Methyl 2-bromo-3-formylbenzoate" general reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of Methyl 2-bromo-3-formylbenzoate

Abstract

This compound (CAS No. 750585-94-5) is a trifunctional aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring an aldehyde, an aryl bromide, and a methyl ester, offers three distinct and chemoselectively addressable reactive centers. This guide provides an in-depth analysis of the molecule's reactivity profile, offering insights into the strategic manipulation of each functional group. We will explore key transformations including nucleophilic additions and olefinations at the aldehyde, palladium-catalyzed cross-coupling reactions at the carbon-bromine bond, and derivatization of the methyl ester. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Molecular Structure and Reactivity Overview

This compound possesses a unique 1,2,3-substitution pattern on the benzene ring. This arrangement creates a specific electronic and steric environment that dictates the reactivity of each functional group.

-

Aldehyde (Formyl Group): The most electrophilic site, highly susceptible to nucleophilic attack and condensation reactions. Its reactivity is modulated by the electron-withdrawing character of the adjacent ester and bromine.

-

Aryl Bromide: A classic handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The ortho-position relative to two other substituents can introduce steric considerations in catalyst selection.

-

Methyl Ester: The most stable of the three groups, typically requiring more forcing conditions for transformations like hydrolysis or amidation.

The strategic value of this molecule lies in the ability to selectively address one site while preserving the others, allowing for sequential and controlled molecular elaboration.

Caption: Core reactive centers of this compound.

Transformations at the Aldehyde Group

The formyl group is a powerful electrophile, making it the primary target for a host of nucleophilic addition and condensation reactions.[3][4]

Wittig Olefination

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with absolute control over the double bond's position.[5] This is achieved by reacting the aldehyde with a phosphorus ylide (Wittig reagent).[6][7]

Causality: The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct. The choice of ylide is critical: stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, whereas non-stabilized ylides (containing alkyl groups) favor the (Z)-alkene.[8]

Caption: General workflow for the Wittig olefination reaction.

Experimental Protocol: General Wittig Olefination

| Step | Procedure | Rationale |

| 1 | To a solution of the appropriate phosphonium salt (1.1 equiv.) in anhydrous THF under N₂, add a strong base (e.g., n-BuLi, 1.1 equiv.) at -78 °C. | In-situ generation of the reactive phosphorus ylide under inert and anhydrous conditions to prevent quenching.[9] |

| 2 | Stir the resulting colored solution for 1 hour at 0 °C. | Ensures complete formation of the ylide. |

| 3 | Cool the mixture back to -78 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise. | Slow addition to the cold solution controls the exothermic reaction and minimizes side products. |

| 4 | Allow the reaction to warm to room temperature and stir for 12-16 hours. | Drives the reaction to completion. |

| 5 | Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. | The aqueous workup removes inorganic salts and the triphenylphosphine oxide byproduct is typically removed via chromatography. |

Nucleophilic Addition of Cyanide

The addition of a cyanide ion (from HCN or, more safely, from KCN/NaCN with an acid source) to the aldehyde yields a cyanohydrin. This transformation is synthetically valuable as the cyanohydrin can be further hydrolyzed to an α-hydroxy acid or reduced to an α-hydroxy amine.

Mechanism: The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated.[3] The reaction is base-catalyzed, as the cyanide ion (CN⁻) is a much stronger nucleophile than HCN.[3]

Transformations at the Aryl Bromide

The C(sp²)-Br bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[10][11]

Causality: The choice of ligand, base, and solvent is crucial for achieving high yields, especially given the potential for steric hindrance from the ortho substituents. Ligands like SPhos or XPhos are often effective for hindered substrates. The base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Suzuki-Miyaura Coupling

| Step | Procedure | Rationale |

| 1 | To an oven-dried flask, add this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and base (e.g., K₂CO₃, 2.0-3.0 equiv.). | The excess boronic acid and base drive the reaction equilibrium forward. Anhydrous conditions are important.[10] |

| 2 | Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and solvent (e.g., Dioxane/H₂O or Toluene). | The catalyst loading is optimized to balance reaction rate and cost. The solvent system must be compatible with all reagents. |

| 3 | Degas the mixture by bubbling N₂ or Argon through it for 15-20 minutes. | Removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[10] |

| 4 | Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere until TLC or LCMS indicates consumption of the starting material. | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

| 5 | Cool to room temperature, filter through celite to remove the catalyst, and perform an aqueous workup followed by purification. | Catalyst removal is essential for product purity, especially for pharmaceutical applications. |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne.[12][13] This reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base.[14]

Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation to the palladium center. The amine base (e.g., Et₃N, DIPEA) serves to deprotonate the alkyne and neutralize the HBr formed during the reaction.[12] The reaction tolerates a wide range of functional groups, including aldehydes.[13]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[15][16] It requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[17]

Causality: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by coordination of the amine, deprotonation by the base (e.g., NaOt-Bu, Cs₂CO₃) to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[16][18] The choice of a sterically hindered, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions.[18]

Transformations at the Methyl Ester Group

The methyl ester is the least reactive functional group on the scaffold, generally requiring more forcing conditions for its transformation.

Saponification (Hydrolysis)

The most common reaction of the ester is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) followed by an acidic workup.

Causality: The reaction proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the basic medium to form the carboxylate salt. Acidification in the workup step protonates the carboxylate to yield the final product.

Experimental Protocol: Ester Hydrolysis

| Step | Procedure | Rationale |

| 1 | Dissolve this compound (1.0 equiv.) in a mixture of methanol and water. | The co-solvent system ensures the solubility of both the organic substrate and the inorganic base. |

| 2 | Add an excess of a strong base (e.g., NaOH or LiOH, 2-3 equiv.) and heat the mixture to reflux (e.g., 60-80 °C) for 2-4 hours. | Heat and excess base are required to drive the hydrolysis to completion.[19] |

| 3 | Monitor the reaction by TLC or LCMS. Upon completion, cool the mixture to 0 °C. | Cooling prevents decomposition during the subsequent acidification step. |

| 4 | Carefully acidify the mixture with aqueous HCl (e.g., 1M or 2M) until the pH is ~2-3. | Protonation of the carboxylate salt causes the free carboxylic acid to precipitate out of the aqueous solution. |

| 5 | Collect the solid product by filtration, wash with cold water, and dry under vacuum. | Washing with cold water removes residual inorganic salts. |

Chemoselectivity Consideration: Under these basic and heated conditions, the aldehyde group can potentially undergo side reactions like the Cannizzaro reaction if it has no α-hydrogens, or aldol-type reactions if enolizable aldehydes are present. For this specific substrate, protecting the aldehyde (e.g., as an acetal) before hydrolysis may be necessary if side reactions are observed.

Conclusion

This compound is a powerful and versatile synthetic intermediate. The distinct reactivity of its three functional groups—the aldehyde, the aryl bromide, and the methyl ester—allows for a highly modular and strategic approach to the synthesis of complex molecules. By carefully selecting reaction conditions, catalysts, and protecting group strategies, chemists can selectively manipulate each site, unlocking a vast chemical space for applications in drug discovery, materials science, and beyond. This guide provides a foundational understanding of its reactivity, enabling scientists to design more efficient and innovative synthetic routes.

References

-

Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

-

Lumen Learning. (n.d.). 20.4. The Wittig reaction. Organic Chemistry II. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic reaction profile for the nucleophilic addition reaction of CN⁻ to benzaldehydes 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction between p‐bromobenzaldehyde and phenylacetylene. Retrieved from [Link]

-

Chahkandi, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

-

LibreTexts. (n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]

-

Thomas, A. A., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from [Link]

-

Wsol, A. E., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

Sources

- 1. This compound | 750585-94-5 [chemicalbook.com]

- 2. This compound - [sigmaaldrich.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

The Versatile Cornerstone: A Technical Guide to Methyl 2-bromo-3-formylbenzoate as a Synthetic Building Block

In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, molecules bearing multiple, orthogonally reactive functional groups serve as powerful linchpins for convergent and divergent synthetic strategies. Methyl 2-bromo-3-formylbenzoate, a seemingly unassuming aromatic compound, represents a prime example of such a versatile scaffold. Its unique arrangement of a bromine atom, an aldehyde, and a methyl ester on a benzene ring offers a playground for the synthetic chemist, enabling a diverse array of transformations crucial for the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Synthesis and Physicochemical Properties: Crafting the Keystone

The efficient synthesis of this compound is a critical first step in harnessing its synthetic potential. A common and reliable route commences with the commercially available precursor, 2-bromo-3-methylbenzoic acid. The synthesis can be envisioned as a two-step process: esterification of the carboxylic acid followed by oxidation of the methyl group to the corresponding aldehyde.

A. Esterification of 2-bromo-3-methylbenzoic Acid

The conversion of 2-bromo-3-methylbenzoic acid to its methyl ester is typically achieved under standard Fischer esterification conditions. The reaction involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, milder methods employing reagents like N-bromosuccinimide (NBS) as a catalyst in methanol at elevated temperatures have also been reported for the esterification of various benzoic acids.[2]

Table 1: Representative Conditions for the Esterification of Substituted Benzoic Acids

| Carboxylic Acid Precursor | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Substituted Benzoic Acids | Methanol | N-Bromosuccinimide (NBS) | 70 | 1-20 | up to 100 | [2] |

| 3-bromo-4-methylbenzoic acid | Methanol | Oxalyl chloride/DMF | Ambient | 2 | Not specified | [3] |

| Benzoic acid | Methanol | Modified Montmorillonite K10 | Reflux | 5 | High | [4] |

B. Oxidation of the Methyl Group

The subsequent oxidation of the methyl group of methyl 2-bromo-3-methylbenzoate to the formyl group presents a greater challenge due to the potential for over-oxidation to the carboxylic acid. A common strategy for the selective oxidation of a methyl group on an aromatic ring to an aldehyde involves radical bromination followed by hydrolysis. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can selectively brominate the benzylic position to a dibromomethyl group. Subsequent hydrolysis, often under acidic conditions, furnishes the desired aldehyde.[5]

Experimental Protocol: Synthesis of this compound (Illustrative)

Step 1: Synthesis of Methyl 2-bromo-3-methylbenzoate

A solution of 2-bromo-3-methylbenzoic acid (1.0 eq) in methanol (10 vol) is treated with a catalytic amount of concentrated sulfuric acid (0.1 eq). The mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 2-bromo-3-methylbenzoate, which can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of this compound

To a solution of methyl 2-bromo-3-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) are added. The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is washed with water and a saturated solution of sodium thiosulfate. The organic layer is dried and concentrated to yield the crude dibromomethyl intermediate. This intermediate is then subjected to hydrolysis with aqueous acid to furnish this compound. Purification is typically achieved by column chromatography on silica gel.

II. The Trifecta of Reactivity: A Building Block Primed for Elaboration

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively or in tandem to construct complex molecular frameworks.

Figure 1: Reactivity map of this compound.

A. The Bromo Group: A Handle for Cross-Coupling

The aryl bromide functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6][7][8] This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. The ortho-position of the bromine atom to the ester group can influence the reactivity through steric and electronic effects, which necessitates careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base.

B. The Formyl Group: A Gateway to Diverse Functionalities

The aldehyde group is a versatile functional handle that can undergo a plethora of transformations:

-

Wittig Reaction: The reaction of the aldehyde with a phosphorus ylide provides a reliable method for the synthesis of alkenes with control over the double bond geometry.[9][10][11][12][13]

-

Knoevenagel Condensation: Condensation with active methylene compounds, catalyzed by a weak base, leads to the formation of α,β-unsaturated systems, which are themselves valuable synthetic intermediates.[14]

-

Reductive Amination: The aldehyde can be converted into an amine through reaction with an amine to form an imine, which is subsequently reduced.

-